3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15585183
InChI: InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12-
SMILES:
Molecular Formula: C22H26N4O4S2
Molecular Weight: 474.6 g/mol

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.:

Cat. No.: VC15585183

Molecular Formula: C22H26N4O4S2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one -

Specification

Molecular Formula C22H26N4O4S2
Molecular Weight 474.6 g/mol
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12-
Standard InChI Key VXNVIYWHDFWBRP-ATVHPVEESA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4

Introduction

The compound 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic organic molecule characterized by a complex structure combining thiazolidine, pyridopyrimidine, and tetrahydrofuran moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Structural Overview

The compound’s structure consists of the following key components:

  • Thiazolidine ring: Contains sulfur and oxygen atoms, contributing to potential bioactivity.

  • Pyrido[1,2-A]pyrimidinone core: A bicyclic system often associated with pharmacological relevance.

  • Tetrahydrofuran moiety: Enhances solubility and may influence molecular interactions.

  • Substituents: The methoxypropyl and methyl groups enhance lipophilicity and provide steric effects.

Table 1: Key Identifiers of the Compound

PropertyDetails
IUPAC Name3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Molecular FormulaC18H22N4O4S2
Molecular Weight422.52 g/mol
CAS NumberNot explicitly listed in results
SynonymsVariants include similar structures with minor substituent changes

Synthesis

Although specific synthesis protocols for this exact compound are not detailed in the provided sources, related compounds with thiazolidine and pyridopyrimidine frameworks are typically synthesized via multi-step reactions:

  • Formation of the thiazolidine core through cyclization of thiourea derivatives.

  • Coupling with pyridopyrimidinone precursors using aldol condensation or similar methods.

  • Functionalization with methoxypropyl and tetrahydrofuran groups.

Characterization Techniques

The compound’s structure can be confirmed using advanced spectroscopic methods:

  • NMR Spectroscopy (¹H and ¹³C): To identify proton environments and carbon frameworks.

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like carbonyls and thio groups.

  • X-ray Crystallography: For precise 3D structural elucidation.

Biological Relevance

Compounds with similar frameworks have demonstrated diverse biological activities:

  • Antimicrobial Properties: The thiazolidine ring is known for antibacterial and antifungal activity.

  • Anti-inflammatory Potential: Pyridopyrimidinones often act as enzyme inhibitors (e.g., COX or LOX enzymes).

  • Drug Design Applications: The combination of hydrophilic (e.g., tetrahydrofuran) and hydrophobic groups allows for tunable pharmacokinetics.

Table 2: Potential Applications

ActivityMechanism/TargetRelevance
AntimicrobialDisrupts bacterial cell wall synthesisTreatment of infections
Enzyme InhibitionInhibits inflammatory mediators like LOX or COXAnti-inflammatory drug development
AntitumorInterferes with DNA or protein synthesisCancer therapy

Related Compounds

Several structurally related compounds have been reported:

  • Compounds with piperazinyl substitutions exhibit enhanced solubility and bioavailability .

  • Morpholinyl derivatives show increased receptor-binding affinity .

Table 3: Comparison with Related Compounds

Compound VariantKey DifferenceReported Activity
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo...]-morpholinyl}Morpholine substitutionEnhanced receptor binding
3-{(Z)-[3-(3-Methoxypropyl)...]-piperazinyl}Piperazine substitutionImproved solubility

Limitations and Future Research Directions

While promising, further studies are required to:

  • Determine the compound’s pharmacokinetics and toxicity profiles.

  • Explore structure–activity relationships (SAR) to optimize biological activity.

  • Investigate its efficacy in vivo for specific therapeutic applications.

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